molecular formula C10H15N3O2 B8776398 Ethyl 1-allyl-5-amino-3-methyl-1H-pyrazole-4-carboxylate

Ethyl 1-allyl-5-amino-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B8776398
M. Wt: 209.24 g/mol
InChI Key: XSQTXOJSDQRIRR-UHFFFAOYSA-N
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Patent
US07524840B2

Procedure details

To a solution of 6.7 g (0.032 mole) of ethyl 5-amino-3-methyl-1-(2-propenyl)-1H-pyrazole-4-carboxylate (XV) in 30 mL of concentrated hydrochloric acid was added 8.6 g (0.064 mole) of copper (II) chloride. The mixture was cooled to 0° C. and 2.65 g (0.038 mole) of sodium nitrite was added portionwise over 20 minutes. The mixture was stirred at room temperature for 1 hour, and then at 40° C. for 2 hours. The mixture was diluted with 50 mL of water and extracted twice with chloroform. The chloroform extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting with ethyl acetate-hexane (1:4) to give 5.0 g of ethyl 5-chloro-3-methyl-1-(2-propenyl)-1H-pyrazole-4-carboxylate (XVI) as a light yellow oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
catalyst
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[N:6]([CH2:7][CH:8]=[CH2:9])[N:5]=[C:4]([CH3:10])[C:3]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12].N([O-])=O.[Na+].[ClH:20]>O.[Cu](Cl)Cl>[Cl:20][C:2]1[N:6]([CH2:7][CH:8]=[CH2:9])[N:5]=[C:4]([CH3:10])[C:3]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
NC1=C(C(=NN1CC=C)C)C(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
8.6 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
2.65 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 40° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (1:4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=NN1CC=C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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